1-Chloroethyl sulfochloridate

説明

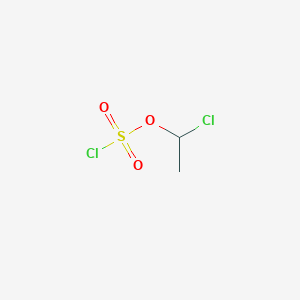

1-Chloroethyl sulfochloridate (CAS: 3518-66-9) is a chlorinated sulfonic acid derivative with the chemical formula C₂H₄Cl₂O₂S and a molecular weight of 163.02 g/mol. Its IUPAC name is 1-chloroethanesulfonyl chloride, and its structure features a sulfonyl chloride (-SO₂Cl) group attached to a chloroethyl (-CH₂Cl) chain . This compound is highly reactive due to the electrophilic sulfonyl chloride group, making it a versatile intermediate in organic synthesis, particularly for introducing sulfonate groups or facilitating nucleophilic substitutions.

特性

CAS番号 |

90906-61-9 |

|---|---|

分子式 |

C2H4Cl2O3S |

分子量 |

179.02 g/mol |

IUPAC名 |

1-chloro-1-chlorosulfonyloxyethane |

InChI |

InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3 |

InChIキー |

SMUHJMMCLGTTSJ-UHFFFAOYSA-N |

SMILES |

CC(OS(=O)(=O)Cl)Cl |

正規SMILES |

CC(OS(=O)(=O)Cl)Cl |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Chloroethyl sulfochloridate, can be synthesized through the reaction of chlorosulfuric acid with 1-chloroethanol. The reaction typically occurs under controlled conditions to prevent decomposition and ensure high yield. The general reaction is as follows:

ClSO3H+ClCH2CH2OH→ClCH2CH2OSO2Cl+H2O

Industrial Production Methods

Industrial production of chlorosulfuric acid, 1-chloroethyl ester, involves the chlorination of sulfuric acid followed by esterification with 1-chloroethanol. The process is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the product .

化学反応の分析

Types of Reactions

1-Chloroethyl sulfochloridate, undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form sulfuric acid and 1-chloroethanol.

Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Oxidation: Can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

Hydrolysis: Sulfuric acid and 1-chloroethanol.

Substitution: Corresponding sulfonate esters or amides.

Oxidation: Sulfonic acids.

科学的研究の応用

1-Chloroethyl sulfochloridate, has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.

Industry: Used in the production of surfactants, detergents, and other industrial chemicals.

作用機序

The mechanism of action of chlorosulfuric acid, 1-chloroethyl ester, involves its reactivity with nucleophiles. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and amides through substitution reactions .

類似化合物との比較

Key Observations:

- Structural Differences :

- This compound and chloromethyl chlorosulfate both contain sulfonic acid derivatives but differ in backbone structure (ethane vs. methyl) and substituents (sulfonyl chloride vs. chlorosulfate).

- Hexane-1-sulphonyl chloride has a longer alkyl chain, enhancing lipophilicity compared to the shorter-chain analogs.

- 1-Chloroethyl chloroformate replaces the sulfonyl group with a carbonyl, making it an acylating agent rather than a sulfonating agent.

Reactivity and Chemical Behavior

Reactivity Profiles:

- This compound : Reacts with nucleophiles (e.g., amines, alcohols) to form sulfonate esters or amides. The chloroethyl group may participate in further substitution reactions .

- Chloromethyl chlorosulfate : Hydrolyzes readily to release HCl and sulfuric acid derivatives, posing corrosion risks .

- Hexane-1-sulphonyl chloride : Similar sulfonating reactivity but with slower kinetics due to steric hindrance from the hexyl chain .

- 1-Chloroethyl chloroformate : Undergoes nucleophilic acyl substitution, commonly used to protect amines or activate carboxylates .

Stability:

- Sulfonyl chlorides (e.g., this compound) are moisture-sensitive and require anhydrous storage. Chloroformates (e.g., 1-chloroethyl chloroformate) are similarly hydrolytically unstable .

Research Findings and Trends

- Sulfonate vs. Carbonyl Reactivity : Studies highlight that sulfonyl chlorides exhibit broader electrophilic reactivity than chloroformates, enabling diverse functionalizations .

- Lipophilicity and Bioavailability : Longer-chain derivatives like hexane-1-sulphonyl chloride are preferred in drug design for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。